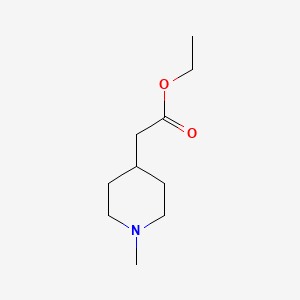

Ethyl 2-(1-methylpiperidin-4-yl)acetate

Vue d'ensemble

Description

Ethyl 2-(1-methylpiperidin-4-yl)acetate is an organic compound with the molecular formula C10H19NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-methylpiperidin-4-yl)acetate typically involves the reaction of 1-methylpiperidine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(1-methylpiperidin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl 2-(1-methylpiperidin-4-yl)acetate is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it a valuable building block in drug development.

- Neuropharmacology : The compound has been investigated for its potential effects on neurotransmitter systems. Research indicates that derivatives of 1-methylpiperidine can modulate serotonin receptors, which are implicated in mood disorders and anxiety conditions . Specifically, compounds synthesized from this compound have shown promise in treating conditions like depression and anxiety by enhancing serotonergic neurotransmission .

- Analgesic Properties : this compound derivatives have been studied for their analgesic effects. Some studies suggest that these compounds may act on pain pathways, providing relief from various types of pain, including neuropathic pain . This is particularly relevant in developing new analgesics with fewer side effects compared to traditional opioids.

Synthetic Methodologies

In synthetic organic chemistry, this compound serves as a versatile precursor for the synthesis of complex molecules.

- Multi-component Reactions : The compound can participate in multi-component reactions, allowing for the efficient construction of diverse bioactive scaffolds. This approach facilitates the rapid assembly of complex structures with potential biological activity .

- Catalytic Reactions : this compound has been utilized in catalytic reactions to form carbon-carbon and carbon-nitrogen bonds. These reactions are essential for building diverse heterocycles, which are prevalent in many pharmaceuticals . The use of this compound in such reactions exemplifies its role in advancing synthetic strategies within medicinal chemistry.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Mécanisme D'action

The mechanism of action of Ethyl 2-(1-methylpiperidin-4-yl)acetate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate

- 2-(4-Methyl-1-piperidinyl)ethanamine

- [3-(1-Methylpiperidin-4-yl)methyl]arylsulfonyl-1H-indoles

Uniqueness

Ethyl 2-(1-methylpiperidin-4-yl)acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ester group and piperidine ring make it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Activité Biologique

Ethyl 2-(1-methylpiperidin-4-yl)acetate, a derivative of piperidine, has garnered attention for its potential biological activities. This compound, with the molecular formula C10H19NO2, exhibits various pharmacological properties, including antimicrobial and anti-inflammatory effects. This article presents a detailed analysis of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Antimicrobial Properties

This compound has been studied for its antimicrobial effects. Research indicates that compounds with similar piperidine structures often exhibit significant antibacterial activity against various pathogens. The mechanism typically involves the disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. The anti-inflammatory activity is believed to stem from its ability to inhibit pro-inflammatory cytokines and modulate immune responses. This dual action makes it a candidate for further exploration in therapeutic applications.

The primary target of this compound is acetylcholinesterase (AChE) . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This enhancement can affect several physiological processes, including muscle contraction and cognitive functions such as memory and attention.

Biochemical Pathways

The inhibition of AChE impacts the cholinergic system significantly:

- Increased Acetylcholine Levels: Elevated acetylcholine can enhance synaptic transmission.

- Effects on Cognitive Function: Potential improvements in memory and learning processes due to enhanced cholinergic activity.

- Muscle Contraction: Increased stimulation of muscles due to heightened acetylcholine availability.

Case Studies and Experimental Data

Several studies have investigated the biological activities of this compound:

-

Antimicrobial Activity Evaluation:

- In vitro studies demonstrated that this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting potential therapeutic applications in treating infections.

-

Anti-inflammatory Activity Assessment:

- Experimental models showed that this compound reduced levels of inflammatory markers such as TNF-α and IL-6 in cultured cells exposed to inflammatory stimuli. These findings support its potential use in managing inflammatory diseases.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with other piperidine derivatives is useful:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | AChE inhibition |

| Piperidine Derivative A | High | Moderate | Cell wall synthesis inhibition |

| Piperidine Derivative B | Low | High | Cytokine modulation |

Propriétés

IUPAC Name |

ethyl 2-(1-methylpiperidin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-13-10(12)8-9-4-6-11(2)7-5-9/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFWZYDSNSUYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473734 | |

| Record name | Ethyl (1-methylpiperidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67686-05-9 | |

| Record name | Ethyl (1-methylpiperidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.